Isopropyl(1R)-(+)-10-Camphorsulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

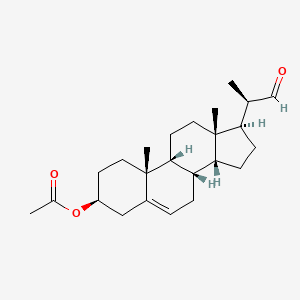

Structure

3D Structure

Properties

Molecular Formula |

C24H36O3 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

[(3S,8S,9R,10R,13S,14R,17R)-10,13-dimethyl-17-[(2R)-1-oxopropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C24H36O3/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,14-15,18-22H,6-13H2,1-4H3/t15-,18-,19-,20+,21+,22+,23-,24+/m0/s1 |

InChI Key |

PMIMJUQRBDTHBT-WZCPYRICSA-N |

Isomeric SMILES |

C[C@@H](C=O)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Canonical SMILES |

CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the structure of Isopropyl(1R)-(+)-10-Camphorsulfonate

An In-depth Technical Guide on the Core Structure of Isopropyl (1R)-(+)-10-Camphorsulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of Isopropyl (1R)-10-Camphorsulfonate, a molecule of significant interest in the field of asymmetric synthesis and pharmaceutical development. We will dissect its core components, from the rigid bicyclic camphor skeleton that forms its chiral backbone to the influential sulfonate ester functional group. This document explores the stereochemical intricacies, synthetic pathways, and spectroscopic signatures used for its characterization. Furthermore, it contextualizes the molecule's functional role, not only as a derivative of a powerful class of chiral resolving agents and auxiliaries but also as a potential genotoxic impurity (PGI) in active pharmaceutical ingredient (API) manufacturing. This dual nature makes a thorough understanding of its structure essential for drug development professionals.

The Principle of Stereochemical Control: The Role of Chiral Auxiliaries

The Chirality Imperative in Modern Drug Development

The vast majority of biological systems, including enzymes, receptors, and nucleic acids, are inherently chiral.[1] This means they interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug molecule.[1] One enantiomer may produce the desired therapeutic effect, while the other could be inactive, less potent, or even cause toxic side effects.[2] Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern pharmaceutical science, a field that has been recognized with multiple Nobel Prizes.[2]

Chiral Auxiliaries: A Strategy for Asymmetric Synthesis

Asymmetric synthesis is the preferential creation of one enantiomer over another.[2] One of the most robust strategies to achieve this is through the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule (the auxiliary) to a non-chiral substrate.[3][4] The auxiliary's predefined three-dimensional structure then directs subsequent chemical reactions to occur on one face of the substrate, creating a new stereocenter with high selectivity.[3][4] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.[3][5]

Camphor: A Privileged Chiral Scaffold

Nature provides a "chiral pool" of readily available, enantiomerically pure molecules. Camphor, a bicyclic monoterpene, is a classic example. Its rigid, sterically demanding framework makes it an exceptional starting material for a wide range of chiral auxiliaries and organocatalysts.[6] Derivatives of camphorsulfonic acid (CSA), in particular, are renowned for their effectiveness.[6][7]

A Note on Nomenclature: (1R) vs. (+) Designation

It is critical to distinguish between stereochemical descriptors and optical activity. The designation (1R) refers to the absolute configuration at the C1 bridgehead carbon of the camphor skeleton, as determined by the Cahn-Ingold-Prelog priority rules. The designations (+) (dextrorotatory) and (-) (levorotatory) describe the direction in which the molecule rotates plane-polarized light. For the parent acid, the (1R) enantiomer is levorotatory, correctly named (1R)-(-)-10-Camphorsulfonic acid .[8][9] Conversely, the (1S) enantiomer is dextrorotatory, or (1S)-(+)-10-Camphorsulfonic acid .[8] The user's query for "Isopropyl (1R)-(+)-10-Camphorsulfonate" contains a common point of confusion. This guide will focus on the structure derived from the (1R)-camphor backbone.

Molecular Architecture of Isopropyl (1R)-10-Camphorsulfonate

The structure's efficacy is a direct result of its well-defined and rigid three-dimensional shape.

Core Bicyclic Scaffold: The (1R,4S)-Camphor Skeleton

The foundation of the molecule is the bicyclo[2.2.1]heptane ring system of camphor.[7][8] This structure is conformationally locked, preventing the ring-flipping common in simpler cyclohexanes and providing a predictable and stable chiral environment. It possesses two key stereocenters at the bridgehead carbons, C1 and C4. For the molecule , the absolute configuration is (1R,4S).[8] This specific arrangement, along with the bulky gem-dimethyl group at C7 and the ketone at C2, creates a distinct steric landscape that is fundamental to its ability to direct chemical reactions.

The Sulfonate Ester Functional Group

The functional core of the molecule is the sulfonate ester. A methanesulfonic acid group is attached to the C1 bridgehead, and this group is esterified with isopropanol. The resulting isopropyl sulfonate moiety (-SO2-O-CH(CH3)2) is the point of attachment or interaction in its various applications.

Three-Dimensional Conformation

The combination of the rigid camphor backbone and the sulfonate ester group results in a molecule with a highly defined shape. The bulky isopropyl and camphor groups create significant steric hindrance, which can be exploited to block one face of a reacting molecule, thereby achieving high stereoselectivity in synthesis.

Caption: 2D representation of Isopropyl (1R)-10-Camphorsulfonate molecular structure.

Synthesis and Structural Characterization

Synthetic Pathway

The synthesis of Isopropyl (1R)-10-Camphorsulfonate is a two-step process starting from the naturally occurring (1R)-(-)-Camphor.

-

Sulfonation of Camphor: The parent acid, (1R)-(-)-10-Camphorsulfonic acid, is prepared by the sulfonation of camphor, typically using a mixture of sulfuric acid and acetic anhydride.[7]

-

Esterification: The resulting sulfonic acid is then esterified with isopropanol. A common laboratory method involves converting the sulfonic acid to the more reactive sulfonyl chloride using an agent like thionyl chloride, followed by reaction with isopropanol in the presence of a non-nucleophilic base.[10]

Caption: Synthetic workflow for Isopropyl (1R)-10-Camphorsulfonate.

Protocol: Illustrative Synthesis via Sulfonyl Chloride

This protocol is illustrative and should be adapted and optimized based on standard laboratory safety procedures.

-

Activation: To a solution of (1R)-(-)-10-Camphorsulfonic acid (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane), slowly add oxalyl chloride (1.2 eq) with a catalytic amount of DMF at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. Monitor the conversion to the sulfonyl chloride by TLC or a reaction quench and ¹H NMR analysis.

-

Esterification: Cool the solution containing the crude (1R)-(-)-10-Camphorsulfonyl chloride back to 0 °C. In a separate flask, prepare a solution of anhydrous isopropanol (1.5 eq) and pyridine (1.5 eq) in the same solvent.

-

Addition: Add the isopropanol/pyridine solution dropwise to the sulfonyl chloride solution.

-

Workup: Allow the reaction to stir overnight. Upon completion, quench with a dilute HCl solution, separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Isopropyl (1R)-10-Camphorsulfonate.

Spectroscopic Signature for Verification

While a dedicated high-resolution spectrum for this specific ester is not readily published, its expected spectroscopic data can be reliably predicted based on its constituent parts and data from the parent acid and related esters.[8][11]

| Technique | Expected Key Features |

| ¹H NMR | Signals for the two camphor methyls (C8, C9), a multiplet for the isopropyl methine proton, and two doublets for the diastereotopic isopropyl methyl groups. Protons on the camphor skeleton will appear as complex multiplets. |

| ¹³C NMR | A characteristic signal for the carbonyl carbon (C2) above 200 ppm. Signals for the 10 carbons of the camphor moiety and the 3 carbons of the isopropyl group. |

| IR Spectroscopy | Strong absorption bands for the S=O stretches of the sulfonate group (~1350 and 1175 cm⁻¹) and a strong C=O stretch for the ketone (~1740 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observable, corresponding to the molecular weight of ~274.38. |

Definitive Structural Elucidation: X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule.[12][13] It provides unequivocal proof of atomic connectivity, bond lengths, bond angles, and, crucially for a chiral molecule, the absolute stereochemistry.[12] The crystal structure for the parent (1S)-(+)-10-Camphorsulfonic acid monohydrate has been solved, confirming the (1S,4R) configuration and providing a precise geometric model of the camphor scaffold.[8] A similar analysis of the isopropyl ester would yield the definitive data on its solid-state conformation.

Functional Role in Synthesis and Pharmaceutical Development

Precursor for Chiral Ligands and Resolving Agents

(1R)-(-)-10-Camphorsulfonic acid is a widely used resolving agent for separating racemic mixtures of amines.[14][15] It forms diastereomeric salts that often have different solubilities, allowing for separation by fractional crystallization.[16] The ester, Isopropyl (1R)-10-Camphorsulfonate, serves as a stable, covalently-bonded building block for creating more complex chiral ligands and catalysts used in asymmetric metal catalysis.[17]

A Critical Consideration: Formation as a Potential Genotoxic Impurity (PGI)

In pharmaceutical manufacturing, sulfonic acids like camphorsulfonic acid are often used as counter-ions to form stable, crystalline salts of an API. If residual alcohols from the manufacturing process (such as methanol, ethanol, or isopropanol) are present, there is a risk of forming alkyl sulfonate esters.[11] These compounds, including Isopropyl 10-Camphorsulfonate, are structurally alerting for genotoxicity due to their ability to alkylate DNA.[11]

Under regulatory guidelines like ICH M7, such PGIs must be strictly controlled to a level below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day intake.[11] This necessitates the development of highly sensitive analytical methods to detect and quantify trace levels of these impurities in the final drug product.

| PGI Consideration | Implication for Drug Development |

| Formation Risk | Occurs when CSA and isopropanol are present together, especially under acidic or heated conditions. |

| Regulatory Limit | Must be controlled to below the TTC (e.g., 1.5 µ g/day ), requiring limits in the low ppm range for the API.[11] |

| Analytical Challenge | Requires highly sensitive and specific analytical methods (e.g., GC-MS, LC-MS) for trace-level detection.[11] |

| Control Strategy | Process optimization to minimize formation, and robust analytical testing to ensure the final product is safe. |

Conclusion

The structure of Isopropyl (1R)-10-Camphorsulfonate is a perfect illustration of molecular design, where form dictates function. Its rigid, chiral camphor backbone provides a predictable stereochemical environment, making it a valuable entity in the world of asymmetric synthesis. However, this same reactivity makes it a liability in pharmaceutical manufacturing, where its unintended formation as a potential genotoxic impurity presents a significant safety and analytical challenge. A thorough understanding of its three-dimensional architecture, synthesis, and reactivity is therefore indispensable for researchers and drug development professionals who utilize camphor-based reagents or develop API salts with camphorsulfonic acid.

References

- Chiral auxiliary - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGmY1CFn5xd43SLiSgpeakMdqSMVRxWO9EM2cgtmt9Wuu413NtjDD7DA-CJLwzo29elpywdU4dHPMg4WBl_cf36xLVq4j20ON7RDBF_7v7pxuJLLLYC3MN8XsF8j2fC1UUyeQCFS_MHhU=]

- Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025, November 25). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXbzYG0ZXvmNbv98TRpPSYFIKvYGNjOrX5C_gbKkonJcyrc-mQBO6X5-k6qAMhkzzXiaQIJVIN98sw9oWET5UyJy_bR1mP7UeX2EkVAMgJGJWK8BoTXV7mM23R1WBoptAAU6zoWBb7pen4Nd22ZtvJ0Ykj2L5cEo-bBic1Ut27gs4K37EEiHNZH4BMK9ONFJ9gapAW0Xrb9AorhcTP7pyvdnALlVk=]

- Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advanced Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLuieuooF0rbBPYfXhNUojIRJEa8d3vm0lGNL580sddODZbGqFwz6iMFlBhp4o0ldQnJWldNh5IjCJn7UT2WAgle9bg31VfCQvHTcSDGZ8fKj5LZN6Cnf0aAe_kTWtnFuPcQVjEffBuGpsEL783x0bWM5c9NVTKX8HTeRB1m0WnyOMbjLqrcjEccOdVmzIiSO0zPdctNWQrVWjjTUlUhxb1qYQwuc=]

- Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis - Benchchem. (2025, December). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3QF5joTYrDgm922gaPDCxepg_EnPeKgnBLzAVaaS0omfIgGmYmlX1nXQraXwkhZKMpSY6zH44IhlwlnffsUP96hPpbuJKnHs-Kpb9mRWBAXdg-smS8hH0sQEQZoEh2S43BfX5YM9MAg73OIBiXhVhjuIRZZfWN0cbuSW7pDl0aHZ5ZnnoVOKRjBDI35RSh9VzBNIQLinvaWFThX7VonMuKO9mfRSGlI1G1MC66t0a]

- Chiral Auxiliaries - MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkaLJLSuKW4FzdOjMUNAa5hRTV64sdbPPKCbM_lQ16rjgclDV4jHJ-p_vKyLKpYoWU2ti2saFsCKwy29H6Sh-FV6fOrjlqpw3hDBJBJ4o-I9lSrMgYJc5mhP19LNMGSdqA9nLa7_L0xjd8IEC-pWR0rUco6BNq4C575EDRQBHSPd2OXq22OMIatxWqIuvCiq2gNbd98VLesLvI4bWyv_5ljKNH5F-JBg==]

- (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 - ChemicalBook. (2026, January 13). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNS2urUb5TuhSC5YXT8GU9SBromHX2-kIXlgo2m-EzpCJX4WOXr42Dhuk33iZoDISxVg7_fULO9tf6O15Ai505WazbVch8eyPehcIBeozTrT4H_8cDufUxGQ0EeeW9EG-gETwDFv1ggvTElAnH0K2TVXpyrOhklXccsCqjDnVbYw==]

- Camphorsulfonic acid - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEONzkKIHTojyLApv3GfnLyUtEz_t4DG_lq5clB_c8PRoPnmMrq4x1J8ooEuLdSGYfyvm-CxkaJ4V2xXiILp0L9i5EgkxmAxPhOcLoahjQWlUGw354JkTcqEYdAkwAZ9PCycrgmQ9Lq6RkPMCnC]

- Cheng, C. Y., et al. (2022). Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(–)-10- camphorsulfonic acid. IUCr Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHhY-sm04cOoj5MR4GEgqFfZXhb_UzOmXH0fEJeOcJcDfUFeipo_M88QwC_dABH9qtapiMv4ZCGXIc1U1Iswc200BUusewyUTWhWxPQqsvDvjhYCW0CqJT7_bKGkJdxbSZTbmgao0iYxieU3RE23ZcxR5F7HJHptcrVA==]

- (1R)-(-)-10-Camphorsulfonic acid: Uses and Mechanism - ChemicalBook. (2024, December 16). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTJ1eAklo2qZk0SeUAFGaOAr2_AypdRSdMUd90551iT2oCsLv2xy_Yr0s_mWOHi7SCCETENd1lc0Y9O0SQTM4F7oi024I6KxVqPK9RLNtAamMqI2LFwaPsxbT_6dp8rATzJAXjKsVYFe9GYGIHh9mjYrB7vDcYHOr-ccj7xLMTkj8rxGiSX7syua7Am3DPlig-qg==]

- (1R)-(-)-10-Camphorsulfonic acid - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKtq_cEumXqrT3MBibtvtzyyPsesjBRjlXDEHOC6O-b9uu4E-HMLNn3itEm0B5BwX-92bnHHRlBPFzG2m-RCis0RK8D3b65zgZNvUQwf_aakbE1q62YGMLQrNDSEdQG3DqJec=]

- Lee, S. A., et al. (2022). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. MDPI. [URL: https://www.mdpi.com/1420-3049/27/18/5801]

- Camphor-Derivatives in Asymmetric Organocatalysis - Synthesis and Application | Request PDF - ResearchGate. (2025, October 30). [URL: https://www.researchgate.

- Application of mono- and bis-sulfonamides in asymmetric catalysis - Research Trends. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDkJm9F1EjP_UFGKcEFSPvgXxgGPnaSEQrNkKF_RVQFwR5VSkKzj2F_wPYSoXo44sUnK_-Tp8B9EgDhYDa7Z9FnGFJqtOISVHAUth4R7xQ_Pl1LxckG_8nxnQf21beVrhDOduboIgn9PJIGWPJ3SpqIr6XYZkjj4umgnp4sBmy4-FQdA==]

- Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmGgt6FEPvyfeEzv2w5yHZVDPZUWL5SMD0pdEgopD7iyXvJi_d21U3E5U7dGlRRyGhpUEe5wiLA8r5TxWh_B6maFVU4JWrkZR1AOuC7TxHzVYWmjMnz4J3OhJ65BviQkzosnoF5hDJ4NM592a_JOlyPlahqonBPWkExWiwyuUXlJPzT5ZJecBkAwQ8]

- Chiral resolution process - Google Patents. (US5457201A). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElwLNsYgwDYfSr9fiTl6U52BaLC7-rmuZq2D83lFSW98JzQ-ck7ZzhpR4SmOnA1cpvLrRlBeiXSr_EIb6qjCxKV6Sb4hi96-50dE1lFgLDHu8QRchp1T9daDXcKHGukw41HOCeOTMzKF21]

- Kaye, P. T., & Mphahlele, L. P. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ARKIVOC, 2016(5), 151-163. [URL: https://www.researchgate.net/publication/309874837_Synthesis_of_camphor-derived_chiral_auxiliaries_and_their_application_in_asymmetric_Morita-Baylis-Hillman_reactions]

- Protein Structure Validation and Analysis with X-Ray Crystallography - Springer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDEKQaKZN08vddQafKedxAh19RBk047jmhBJoFNJKKfyQYKymwp8fjqtDJSiggaBnY8XNtU1JOGYht6ze8GCrc_MxgsZmmQMqxg0AgNti_dEdx7gUUguxulGcTJ5RRC55vOWAAwzLkfBfNBnp6a0G0RLQB8ZlWFkjlNn3MFaVL6UIYChL4U2o=]

Sources

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 手性助剂 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 14. (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 [chemicalbook.com]

- 15. (1R)-(-)-10-Camphorsulfonic acid: Uses and Mechanism_Chemicalbook [chemicalbook.com]

- 16. US5457201A - Chiral resolution process - Google Patents [patents.google.com]

- 17. researchtrends.net [researchtrends.net]

An In-depth Technical Guide to Isopropyl (1R)-(+)-10-Camphorsulfonate: Properties, Synthesis, and Applications in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Isopropyl (1R)-(+)-10-Camphorsulfonate. It further details its synthesis, applications as a chiral auxiliary in asymmetric synthesis, and essential safety information, offering field-proven insights for its effective utilization in research and development.

Introduction: A Chiral Workhorse in Asymmetric Synthesis

Isopropyl (1R)-(+)-10-Camphorsulfonate, a derivative of the naturally occurring and widely used (1R)-(+)-10-Camphorsulfonic acid, is a valuable chiral auxiliary in the field of organic chemistry. Its rigid bicyclic structure, derived from camphor, provides a well-defined stereochemical environment, making it an effective tool for inducing chirality in a variety of chemical transformations. This guide will delve into the core characteristics of this reagent, providing the necessary technical information for its successful application in the synthesis of enantiomerically enriched molecules, a critical aspect of modern drug discovery and development. The temporary attachment of this chiral auxiliary to a prochiral substrate allows for stereoselective reactions, after which it can be cleaved and potentially recycled, making it a powerful and efficient tool in the synthetic chemist's arsenal.

Compound Identification and Core Properties

A foundational understanding of a reagent begins with its fundamental identifiers and physical characteristics. This data is crucial for accurate experimental planning, stoichiometric calculations, and proper handling and storage.

| Property | Value | Reference(s) |

| IUPAC Name | propan-2-yl ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate | [1] |

| Synonyms | Isopropyl (1S)-(+)-10-camphorsulfate, (1S,4R)-7,7-dimethyl-2-oxo-Bicyclo[2.2.1]heptane-1-methanesulfonic Acid 1-Methylethyl Ester | [1] |

| CAS Number | 247078-58-6 | [2][3] |

| Molecular Formula | C13H22O4S | [2][3] |

| Molecular Weight | 274.38 g/mol | [3] |

| Appearance | White to pale yellow solid | [3] |

| Melting Point | 44-47 °C | [3] |

Spectroscopic and Physicochemical Characteristics

A thorough characterization of a compound is essential for its unambiguous identification and for monitoring the progress of reactions in which it is involved.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the camphor scaffold, including singlets for the two methyl groups and a series of multiplets for the bicyclic ring protons. The isopropyl group will exhibit a multiplet for the CH proton and a doublet for the two methyl groups. The diastereotopic protons of the CH2 group adjacent to the sulfonate will likely appear as distinct signals, a feature that is instrumental in its application for determining the enantiomeric excess of chiral alcohols.[4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon of the camphor moiety, the carbons of the bicyclic ring, the sulfonate-bearing carbon, and the carbons of the isopropyl group.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ketone group (typically around 1740 cm⁻¹), and the S=O stretching of the sulfonate group (in the region of 1350-1175 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the isopropyl group and other fragments of the camphorsulfonate moiety.

Solubility and Stability

| Property | Observation | Reference(s) |

| Solubility | Slightly soluble in chloroform and methanol. | [3] |

| Stability | The compound is hygroscopic and should be stored under an inert atmosphere. | [3] |

| Storage | Recommended storage is at -20°C in a freezer. | [3] |

Synthesis of Isopropyl (1R)-(+)-10-Camphorsulfonate

The synthesis of Isopropyl (1R)-(+)-10-Camphorsulfonate is typically achieved through the esterification of (1R)-(+)-10-Camphorsulfonyl chloride with isopropanol. This reaction is a standard procedure in organic synthesis.

Conceptual Workflow for Synthesis

Caption: General workflow for the synthesis of Isopropyl (1R)-(+)-10-Camphorsulfonate.

Step-by-Step Experimental Protocol

The following is a generalized protocol based on standard esterification procedures for sulfonyl chlorides.[4]

-

Reaction Setup: To a solution of (1R)-(+)-10-Camphorsulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.1-1.5 eq).

-

Addition of Alcohol: Cool the reaction mixture in an ice bath and add isopropanol (1.0-1.2 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure Isopropyl (1R)-(+)-10-Camphorsulfonate.

Applications in Asymmetric Synthesis

The primary application of Isopropyl (1R)-(+)-10-Camphorsulfonate stems from its use as a chiral auxiliary. By temporarily incorporating this chiral moiety into a substrate, it directs the stereochemical outcome of subsequent reactions.

Chiral Derivatizing Agent for Enantiomeric Excess Determination

One of the key applications of camphorsulfonate esters is in the determination of the enantiomeric purity of chiral alcohols via NMR spectroscopy.[4] The formation of diastereomeric esters from a racemic alcohol and the chiral Isopropyl (1R)-(+)-10-Camphorsulfonate allows for the differentiation of the enantiomers in the NMR spectrum. The diastereomers will have slightly different chemical shifts, and the ratio of the integration of their corresponding signals can be used to determine the enantiomeric excess (ee) of the original alcohol.[4]

Chiral Auxiliary in Asymmetric Reactions

While specific examples in the literature detailing the use of Isopropyl (1R)-(+)-10-Camphorsulfonate as a chiral auxiliary in reactions like aldol or Diels-Alder are not as prevalent as for other camphorsultam-based auxiliaries, the underlying principles of its application are well-established. The bulky and stereochemically defined camphor backbone can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face, thus leading to a high degree of stereoselectivity.

Conceptual Workflow for an Asymmetric Aldol Reaction

Caption: Conceptual workflow illustrating the use of a chiral auxiliary in an asymmetric aldol reaction.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Isopropyl (1R)-(+)-10-Camphorsulfonate is not widely available, safety precautions can be extrapolated from the data for the parent compound, (1R)-(+)-10-Camphorsulfonic acid, and general principles of handling sulfonate esters.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6][7]

-

Health Hazards: The parent compound, camphorsulfonic acid, is corrosive and can cause severe skin burns and eye damage.[5][6][7] Similar precautions should be taken with the isopropyl ester. Alkyl sulfonates are a class of compounds that can be potential genotoxic impurities, and therefore, exposure should be minimized.

-

Fire Hazards: The compound is combustible. In case of fire, use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The hygroscopic nature of the compound necessitates storage under an inert atmosphere.[3]

Conclusion

Isopropyl (1R)-(+)-10-Camphorsulfonate is a valuable chiral reagent with established and potential applications in asymmetric synthesis. Its well-defined stereochemistry and the rigidity of the camphor backbone make it an effective tool for inducing chirality. While its primary documented use is as a chiral derivatizing agent for the determination of enantiomeric excess, its potential as a chiral auxiliary in various asymmetric transformations warrants further exploration. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Adherence to proper safety and handling protocols is paramount to ensure its safe and effective use in the laboratory.

References

-

Alfa Aesar. (2007, December 20). Material Safety Data Sheet: D-(+)-Camphor-10-sulfonic acid. Available at: [Link]

- Cherukupalli, S., et al. (2005). Highly efficient resolution of racemic diethanolamine using (-) camphor-10-sulphonic acid. ARKIVOC, 2005(xi), 137-145.

-

Lookchem. Cas 35963-20-3,(1R)-(-)-10-Camphorsulfonic acid. Available at: [Link]

-

University of Iowa. Synthesis of Derivatives of (1R)-(-)- and (1S)-(+)-10-Camphorsulfonic Acid. Available at: [Link]

- Vairaprakash, P., & Periasamy, M. (2004). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Journal of Chemical Sciences, 116(3), 173-177.

- Bondi, S. P., Lobasso, T., Iwanoski, C., Saba, S., & Clarke, D. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters.

- Google Patents. (1995). Chiral resolution process. US5457201A.

-

NIST. Isopropyl Alcohol. In NIST Chemistry WebBook. Available at: [Link]

- PubMed. (2004, June 25). Efficient asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine using camphorsultam as a chiral auxiliary. The Journal of Organic Chemistry, 69(13), 4551–4554.

- PubMed. (2022, October 1). Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid. Acta Crystallographica Section C, Structural Chemistry, 78(Pt 10), 531–541.

- ResearchGate. (2025, August 6). Anti selective glycolate aldol reactions of (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one: application towards the asymmetric synthesis of 8-4'-oxyneolignans.

-

ResearchGate. FT-IR spectra of the pure l-menthol, (1S)-(+)-camphor-10-sulfonic acid... Available at: [Link]

-

ResearchGate. Structures of camphorsulfonic acid [(a) 1a and (b) 1b] and the atom numbering. Available at: [Link]

-

RSC Publishing. (±)-Camphor-10-sulfonic acid catalyzed direct one-pot three-component Mannich type reaction of alkyl (hetero)aryl ketones under solvent-free conditions: application to the synthesis of aminochromans. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) 10-Camphorsulfonic acid catalyzed facile one pot synthesis of a new class of 2, 5. Available at: [Link]

Sources

- 1. Isopropyl (1S)-(+)-10-Camphorsulfate | LGC Standards [lgcstandards.com]

- 2. Isopropyl (+/-)-10-Camphorsulfonate - Acanthus Research [acanthusresearch.com]

- 3. Isopropyl (1S)-(+)-10-CaMphorsulfate | 247078-58-6 [chemicalbook.com]

- 4. research.library.fordham.edu [research.library.fordham.edu]

- 5. fishersci.com [fishersci.com]

- 6. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]

- 7. arkat-usa.org [arkat-usa.org]

The Architectonics of Asymmetry: A Technical Guide to the Catalytic Mechanism of Camphorsulfonate Derivatives

Abstract

Derived from a naturally abundant and chiral starting material, camphorsulfonate derivatives have established themselves as robust and versatile tools in the field of asymmetric catalysis. Their efficacy stems from a unique combination of a rigid, sterically demanding bicyclic camphor backbone and a strongly acidic sulfonic acid moiety. This guide provides an in-depth exploration of the core mechanisms through which these derivatives exert stereocontrol in a variety of chemical transformations. We will dissect their roles as classical resolving agents, chiral Brønsted acids, and influential ligands in organocatalysis, focusing on the interplay of steric hindrance and non-covalent interactions that govern their catalytic prowess. This document is intended for researchers, chemists, and drug development professionals seeking a fundamental understanding of how to rationally apply and optimize catalysis using this important class of chiral molecules.

Introduction: The Structural Foundation of Stereocontrol

Camphorsulfonic acid (CSA) and its derivatives are enantiopure organocatalysts prized for their ability to induce stereoselectivity in chemical reactions.[1] The catalytic power of these molecules originates from their distinct molecular architecture:

-

The Rigid Camphor Scaffold: The bicyclo[2.2.1]heptane framework of camphor is conformationally rigid and sterically bulky. This predictable three-dimensional structure creates a well-defined chiral environment around the active catalytic site.[1]

-

The Sulfonic Acid Group: The appended sulfonic acid group (–SO₃H) is a strong Brønsted acid, capable of protonating substrates and activating them towards nucleophilic attack.[1][2] Its position on the camphor backbone is critical for orienting the substrate within the chiral pocket.

These two features work in concert to create a catalytic system where the transition state energies for the formation of two different enantiomers are significantly different, leading to the preferential formation of one over the other. Both enantiomeric forms, (1R)-(-)- and (1S)-(+)-, are commercially available, offering access to either enantiomeric series of a desired product.[1]

Core Catalytic Mechanisms

Camphorsulfonate derivatives operate through several distinct, yet often complementary, mechanisms to achieve asymmetric induction.

Chiral Resolving Agent: The Classic Application

The earliest and most straightforward application of camphorsulfonic acid is as a chiral resolving agent for racemic mixtures of basic compounds, such as amines.[3][4] This process does not involve catalysis in the traditional sense but is a crucial technique for obtaining enantiomerically pure compounds.

Mechanism of Action: Diastereomeric Salt Formation

The mechanism relies on a simple acid-base reaction. The acidic camphorsulfonate enantiomer reacts with a racemic base to form a pair of diastereomeric salts.[3]

(R)-CSA + (R/S)-Amine → [(R)-CSA⁻...(R)-AmineH⁺] + [(R)-CSA⁻...(S)-AmineH⁺]

These diastereomeric salts possess different physical properties, most notably solubility in a given solvent.[3] This difference allows for their separation by fractional crystallization. The less soluble diastereomer precipitates from the solution, while the more soluble one remains in the mother liquor. Once separated, the pure enantiomer of the base can be liberated by treatment with a strong base, and the camphorsulfonic acid resolving agent can often be recovered and reused.[3]

Chiral Brønsted Acid Catalysis

As strong, chiral Brønsted acids, camphorsulfonate derivatives are highly effective organocatalysts for a wide range of reactions, including aldol condensations, Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions.[1][2][5][6]

Mechanism of Action: Substrate Activation and Stereodifferentiation

The core mechanism involves the protonation of a substrate by the sulfonic acid group. This activation makes the substrate more electrophilic and susceptible to attack by a nucleophile. The chirality of the catalyst is transferred to the product during this process.

Consider the activation of a carbonyl compound:

-

Protonation: The sulfonic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Chiral Environment: The protonated substrate is held within the chiral pocket of the camphorsulfonate catalyst through a combination of ion-pairing and hydrogen bonding.[7]

-

Steric Shielding: The bulky camphor backbone sterically hinders one face of the activated substrate.

-

Stereoselective Attack: The nucleophile is directed to attack the less hindered face, leading to the preferential formation of one enantiomer.

This principle is effectively demonstrated in Friedel-Crafts reactions of indoles with enones, where CSA has proven to be an efficient catalyst, affording β-indolyl ketones with good yields.[5] Similarly, in aldol reactions, CSA can act as a co-catalyst with proline, significantly increasing both the reaction yield and the enantiomeric excess of the product by facilitating a favorable transition state.[8]

Diagram: Generalized Brønsted Acid Catalysis

Caption: Generalized mechanism of chiral Brønsted acid catalysis by CSA.

The Power of Non-Covalent Interactions

The effectiveness of camphorsulfonate catalysis is not solely due to steric bulk. A network of weaker, non-covalent interactions plays a crucial role in stabilizing the desired transition state and achieving high levels of stereoselectivity.[7][9] These interactions, though individually modest in energy, collectively create a highly ordered environment that dictates the reaction's outcome.[10]

Key non-covalent interactions include:

-

Hydrogen Bonding: The sulfonate group can act as a hydrogen bond acceptor, while other parts of the catalyst or substrate can act as donors. This helps to lock the substrate into a specific orientation relative to the catalyst's chiral scaffold.[7]

-

Ion Pairing: In the activated state, a strong electrostatic attraction exists between the sulfonate anion of the catalyst and the protonated, cationic substrate. This ion pairing is fundamental to creating a tightly bound, organized transition state assembly.[7]

-

CH–π Interactions: In reactions involving aromatic substrates, stabilizing interactions can occur between C-H bonds on the camphor backbone and the π-system of the aromatic ring, further influencing the geometry of the transition state.[11]

These cooperative interactions are the hallmark of many highly effective organocatalysts, mimicking the binding pockets of enzymes to achieve remarkable levels of control.[9][10]

Experimental Methodologies for Mechanistic Elucidation

Understanding the precise mechanism of a camphorsulfonate-catalyzed reaction requires a combination of experimental and computational techniques.

Spectroscopic and Structural Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR is a powerful tool for probing catalyst-substrate interactions.[12] Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons on the catalyst and the substrate, providing direct evidence for the geometry of the bound state. Furthermore, recent advances in NMR allow for the direct detection of chirality without the need for derivatizing agents, which could streamline mechanistic studies.[13]

-

X-ray Crystallography: When a stable catalyst-substrate complex or a reaction intermediate can be crystallized, single-crystal X-ray diffraction provides an unambiguous, atom-level picture of the binding mode and the stereochemical arrangement.[14]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of molecules and can be used to monitor changes in the catalyst's conformation upon substrate binding.[14]

Representative Experimental Protocol: Asymmetric Aldol Reaction

This protocol describes a general procedure for an L-proline and camphorsulfonic acid co-catalyzed asymmetric direct aldol reaction, a system where CSA has been shown to enhance both yield and enantioselectivity.[8]

Objective: To synthesize a chiral aldol product from a ketone and an aldehyde.

Materials:

-

Aldehyde (e.g., p-nitrobenzaldehyde)

-

Ketone (e.g., acetone, used as reactant and solvent)

-

L-Proline

-

(1S)-(+)-10-Camphorsulfonic acid (CSA)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: To a solution of the aldehyde (1.0 mmol) in a mixture of acetone (4 mL) and water (1 mL), add L-proline (0.2 mmol, 20 mol%) and CSA (0.1 mmol, 10 mol%).

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically 24-48 hours), quench the reaction by adding saturated NaHCO₃ solution (5 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a hexane-EtOAc gradient) to yield the pure aldol product.

-

Analysis:

Causality and Validation:

-

Why use Proline and CSA? Proline forms a key enamine intermediate with the ketone, while CSA acts as a co-catalyst, activating the aldehyde and helping to organize the transition state for improved enantioselectivity.[8]

-

Why an acetone/water solvent system? While many organocatalytic reactions prefer anhydrous conditions, this system demonstrates the robustness of the catalyst in aqueous media, which is environmentally benign.[8]

-

Why quench with NaHCO₃? To neutralize the acidic CSA catalyst and stop the reaction.

-

Self-Validation: The protocol's integrity is validated by the final analytical steps. NMR confirms the product's structure and diastereoselectivity, while chiral HPLC provides a quantitative measure of the reaction's stereochemical success (the enantiomeric excess).

Diagram: Experimental Workflow for Asymmetric Aldol Reaction

Caption: Workflow for a CSA/Proline co-catalyzed asymmetric aldol reaction.

Data Summary: Catalyst Performance

The efficacy of camphorsulfonate derivatives, often in combination with other catalysts, can be quantitatively assessed. The following table summarizes representative data from the literature for aldol reactions, highlighting the impact of CSA as a co-catalyst.

| Entry | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |

| 1 | L-Proline (20 mol%) | Acetone/H₂O (4:1) | 47 | 34 | [8] |

| 2 | L-Proline (20 mol%) + CSA (10 mol%) | Acetone/H₂O (4:1) | 73 | 61 | [8] |

| 3 | L-Proline (20 mol%) + 1,5-nds¹ | Acetone/H₂O (4:1) | 44 | 59 | [8] |

| ¹1,5-naphthalenedisulfonic acid (achiral acid) |

Table 1: Comparison of catalyst systems in the asymmetric aldol reaction between acetone and p-nitrobenzaldehyde. The data clearly shows that the addition of chiral CSA (Entry 2) significantly improves both the chemical yield and the enantiomeric excess compared to proline alone (Entry 1) or proline with an achiral acid (Entry 3).[8]

Conclusion and Future Outlook

Camphorsulfonate derivatives are foundational tools in asymmetric catalysis, operating through well-defined mechanisms rooted in their unique structural and chemical properties. Their ability to act as effective resolving agents and as powerful chiral Brønsted acids relies on the synergistic interplay between the steric demands of the camphor backbone and the activating power of the sulfonic acid group. The critical role of non-covalent interactions in organizing the transition state assembly is a key determinant of their success.

Future research will likely focus on the immobilization of these catalysts on solid supports to improve recyclability and on the development of novel bifunctional catalysts that incorporate camphorsulfonate units into more complex molecular architectures. As our understanding of subtle non-covalent forces deepens, the rational design of even more selective and efficient camphorsulfonate-based catalysts will undoubtedly continue to advance the field of asymmetric synthesis.

References

-

Proline-Catalyzed Asymmetric Direct Aldol Reaction Assisted by D-Camphorsulfonic Acid in Aqueous Media. (n.d.). pubs.acs.org. Retrieved February 13, 2024, from [Link]

-

The Role of D-Camphorsulfonic Acid as a Resolving Agent in Enantioselective Synthesis. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 13, 2024, from [Link]

- Estevão, M. S. (2009). Camphorsulfonic Acid: A Versatile and Useful Reagent in Organic Synthesis. Synlett, 2009(04), 683–684.

-

Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. (2023, June 24). ACS Publications. Retrieved February 13, 2024, from [Link]

- Estevão, M. S., & Marques, M. M. B. (2009). Camphorsulfonic Acid: A Versatile and Useful Reagent in Organic Synthesis. Synlett.

-

Harnessing Non-Covalent Interactions to Address Selectivity Challenges in Catalysis. (n.d.). University of Bristol. Retrieved February 13, 2024, from [Link]

-

An intriguing camphorsulfonic acid catalyzed Fridel-Crafts alkylation of arenes with indolyl alcohols has been developed featuring mild reaction condition, wide substrate scope and high yields. (n.d.). RSC Advances. Retrieved February 13, 2024, from [Link]

- Knowles, R. R., & Jacobsen, E. N. (2010). Attractive noncovalent interactions in asymmetric catalysis: links between enzymes and small-molecule catalysts. Proceedings of the National Academy of Sciences, 107(48), 20678–20685.

-

Camphorsulfonic Acid Catalyzed One-Pot Three-Component Reaction for the Synthesis of Fused Quinoline and Benzoquinoline Derivatives. (2017, December 1). PubMed. Retrieved February 13, 2024, from [Link]

-

Maleki, B. (n.d.). S-(1) Camphorsulfonic Acid Glycine (CSAG) as Surfactant-Likes Brønsted Acidic Ionic Liquid for One-Pot Synthesis of ß-Amino Carbonyl. umz.ac.ir. Retrieved February 13, 2024, from [Link]

-

Aromatic interactions in asymmetric catalysis: control of enantioselectivity in Diels–Alder reactions catalysed by camphor-derived hydrazides. (n.d.). RSC Publishing. Retrieved February 13, 2024, from [Link]

-

Effect of (+) or (-) camphorsulfonic acid additives to the mobile phase on enantioseparations of some basic drugs on a Chiralcel OD column. (2005, August 12). PubMed. Retrieved February 13, 2024, from [Link]

-

Camphorsulfonic acid-catalyzed Michael reaction of indoles with enones. (2018, November 28). EurekAlert!. Retrieved February 13, 2024, from [Link]

- Chiral resolution process. (n.d.). Google Patents.

-

(S)-Camphorsulfonic acid catalyzed highly stereoselective synthesis of pseudoglycosides. (2009, June 1). ScienceDirect. Retrieved February 13, 2024, from [Link]

-

Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. (n.d.). Indian Academy of Sciences. Retrieved February 13, 2024, from [Link]

-

Camphorsulfonic acid-catalyzed synthesis of cyclic ketal. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

- Yu, H., & Houghtaling, J. (2018).

-

Camphorsulfonic Acid-Catalyzed Synthesis of a Series of 2-Aryl/heteroaryl/alkyl-1H-anthra[ 1,2-d]imidazole-6,11-dione Derivatives. (2024, May 10). Bentham Science Publisher. Retrieved February 13, 2024, from [Link]

-

Non-covalent interactions in supported asymmetric catalysis: a brief account. (2024, July 11). Comptes Rendus de l'Académie des Sciences. Retrieved February 13, 2024, from [Link]

-

Camphorsulfonic Acid-Mediated One-Pot Tandem Consecutive via the Ugi Four-Component Reaction for the Synthesis of Functionalized Indole and 2-Quinolone Derivatives by Switching Solvents. (2022, February 10). ACS Omega. Retrieved February 13, 2024, from [Link]

-

High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. (2025, June 3). PMC. Retrieved February 13, 2024, from [Link]

-

(S)-Camphorsulfonic acid catalyzed highly stereoselective synthesis of pseudoglycosides. (2025, August 9). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Non-Covalent Catalysts. (2023, February 3). MDPI. Retrieved February 13, 2024, from [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

-

Application of mono- and bis-sulfonamides in asymmetric catalysis. (n.d.). Research Trends. Retrieved February 13, 2024, from [Link]

-

New NMR Technique Enables Direct Detection of Molecular Chirality. (2024, October 1). Technology Networks. Retrieved February 13, 2024, from [Link]

-

The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. Retrieved February 13, 2024, from [Link]

-

Camphor-Derivatives in Asymmetric Organocatalysis - Synthesis and Application. (2025, October 30). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Optical Activity of Chiral Metal Nanoclusters. (2020, December 3). ACS Publications. Retrieved February 13, 2024, from [Link]

-

Enzymatic Catalyis. (n.d.). NMR Spectroscopy. Retrieved February 13, 2024, from [Link]

-

Transition Metal Catalyzed Cross-Coupling Reactions. (2020, March 19). MDPI. Retrieved February 13, 2024, from [Link]

- Ligands for metals and improved metal-catalyzed processes based thereon. (n.d.). Google Patents.

-

Sulfur-Based Ylides in Transition-Metal-Catalysed Processes. (2018, April 13). PMC. Retrieved February 13, 2024, from [Link]

Sources

- 1. Camphorsulfonic Acid | High-Purity Reagent | RUO [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Camphorsulfonic acid-catalyzed Michael reaction of indoles with enones | EurekAlert! [eurekalert.org]

- 7. festa.csj.jp [festa.csj.jp]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. Pursuit of Non-Covalent Interactions for Strategic Site-Selective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aromatic interactions in asymmetric catalysis: control of enantioselectivity in Diels–Alder reactions catalysed by camphor-derived hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. theanalyticalscientist.com [theanalyticalscientist.com]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Chiral Properties and Applications of Camphor-Based Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in drug development, where the three-dimensional arrangement of atoms can dictate a molecule's therapeutic efficacy versus its toxicity. Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling chemists to control the stereochemical outcome of a reaction. This guide provides an in-depth exploration of camphor-based chiral auxiliaries, a class of reagents derived from a naturally abundant and inexpensive monoterpene.[1][2] We will dissect the structural features that make camphor a privileged chiral scaffold, elucidate the mechanisms of stereocontrol, and present detailed protocols for key synthetic transformations. This document serves as a technical resource for scientists aiming to leverage these powerful tools in the synthesis of enantiomerically pure compounds.

The Camphor Scaffold: Nature's Privileged Chiral Template

Camphor, a bicyclic monoterpenoid, is an ideal starting material for chiral auxiliaries due to its availability in both enantiomeric forms and its rigid, well-defined three-dimensional structure.[3][4] This conformational rigidity is paramount, as it minimizes conformational ambiguity in reaction transition states, leading to higher and more predictable levels of stereoselectivity.[5] The bicyclo[2.2.1]heptane skeleton is decorated with methyl groups at C1 and C7, which provide significant steric bulk. This inherent steric hindrance is the primary tool by which camphor-based auxiliaries direct incoming reagents to a specific face of a prochiral substrate.

Several derivatives of camphor have been developed, but among the most successful and widely used is Oppolzer's camphorsultam .[6][7] This auxiliary is synthesized in a few simple steps from naturally occurring camphorsulfonic acid.[8] Its robust crystalline nature facilitates the purification of diastereomeric intermediates, often allowing for the isolation of a single stereoisomer with exceptional purity.

The Mechanism of Stereocontrol: A Tale of Sterics and Chelation

The remarkable efficacy of camphor-based auxiliaries, particularly Oppolzer's sultam, stems from a combination of steric and electronic effects that lock the transition state into a single, low-energy conformation. The process typically involves the formation of an N-acyl sultam derivative.

Causality of Stereocontrol in Enolate Reactions:

-

Deprotonation: The process begins with the deprotonation of an N-acyl sultam using a strong base (e.g., NaHMDS, LDA) to form a metal enolate.

-

Chelation: In the presence of a metal cation (like Na+ or Li+), the enolate oxygen and the sulfonyl oxygen chelate to the metal center. This chelation creates a rigid, five-membered ring structure.

-

Conformational Lock: This chelated intermediate adopts a conformation where the enolate π-system is shielded on one face by the bulky camphor skeleton. Specifically, one of the camphor's methyl groups extends over the top face of the enolate.[9][10]

-

Directed Attack: Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered bottom face, resulting in the highly diastereoselective formation of a new stereocenter.[9] The origins of this selectivity are rooted in transition structures where the alkylating agent is guided to the exo face of the camphor due to stereoelectronic preferences imparted by the sultam's sulfonyl group.[9]

The choice of base, solvent, and temperature is critical. Low temperatures (typically -78 °C) are used to minimize the thermal energy of the system, preventing equilibration between different conformations and locking in the most stable, chelated transition state.

Caption: Figure 1: Mechanism of Diastereoselective Alkylation.

Key Applications in Asymmetric Synthesis

Oppolzer's sultam and other camphor-based auxiliaries are versatile tools used in a wide array of stereoselective transformations.[6]

Diastereoselective Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction. Using a camphor auxiliary, prochiral enolates can be alkylated with exceptional stereocontrol.[11]

Table 1: Representative Diastereoselective Alkylations using Oppolzer's Sultam

| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |

| Benzyl bromide | >98% | 90% |

| Methyl iodide | >98% | 85% |

| Allyl bromide | >95% | 88% |

| Isopropyl iodide | >90% | 75% |

(Data are representative and compiled from various literature sources. Actual results may vary based on specific substrates and conditions.)

Asymmetric Aldol Reactions

The aldol reaction is another powerful method for C-C bond formation that creates up to two new stereocenters. The stereochemical outcome (syn vs. anti) can be controlled by the choice of Lewis acid and reaction conditions. For instance, a variation in the stoichiometry of a Lewis acid can influence the anti/syn selectivity.[12] Camphor-derived auxiliaries provide reliable control over the facial selectivity of the enolate, leading to highly enantio- and diastereomerically enriched aldol adducts.[13]

Asymmetric Diels-Alder Reactions

In the Diels-Alder reaction, the camphor auxiliary is attached to the dienophile (e.g., as an N-acryloyl sultam). The bulky camphor scaffold effectively shields one face of the dienophile, forcing the diene to approach from the opposite side. This results in the formation of cyclic products with high diastereoselectivity.[5]

Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Sultam

This protocol describes a typical procedure for the benzylation of an N-propionyl sultam, a self-validating system based on established methodologies.

Materials:

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

-

Benzyl bromide (BnBr)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Standard workup and purification reagents (ether, MgSO4, silica gel)

Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the N-propionyl sultam (1.0 eq). Anhydrous THF is added to dissolve the solid.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to maintain kinetic control and prevent side reactions.

-

Enolate Formation: NaHMDS (1.1 eq) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The solution is stirred for 30-60 minutes at -78 °C. Causality: Dropwise addition prevents localized heating. The excess base ensures complete conversion to the enolate.

-

Alkylation: Benzyl bromide (1.2 eq) is added neat via syringe. The reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Causality: A slight excess of the electrophile drives the reaction to completion.

-

Quenching: The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH4Cl. The mixture is allowed to warm to room temperature.

-

Workup & Purification: The mixture is extracted with ether. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel chromatography to yield the pure, alkylated product.[11]

Caption: Figure 2: Workflow for Asymmetric Alkylation.

Cleavage and Recovery of the Auxiliary

A key advantage of chiral auxiliaries is their ability to be removed and recovered for reuse, improving the overall efficiency and cost-effectiveness of a synthesis.[15] The cleavage conditions must be chosen carefully to avoid racemization of the newly formed stereocenter.

Common Cleavage Methods:

-

Saponification (LiOH/H2O2): Mild hydrolysis using lithium hydroxide and hydrogen peroxide yields the corresponding carboxylic acid. This is one of the most common and reliable methods.

-

Reductive Cleavage (LiAlH4, LiBH4): Treatment with metal hydrides reduces the amide to the corresponding primary alcohol.

-

Transesterification (NaOMe/MeOH): Reaction with sodium methoxide in methanol provides the methyl ester.

After cleavage, the chiral auxiliary can typically be recovered in high yield by simple extraction or crystallization.[16]

Conclusion and Future Outlook

Camphor-based chiral auxiliaries, particularly Oppolzer's sultam, are among the most reliable and powerful tools in the synthetic chemist's arsenal.[6] Their rigid structure provides a predictable platform for a multitude of high-yielding, highly stereoselective reactions. While the field is trending towards catalytic asymmetric methods to improve atom economy, auxiliary-based methods remain indispensable, especially for large-scale synthesis where reliability and robustness are critical. Recent developments in C-H functionalization are providing new ways to derivatize the camphor framework, promising to expand the utility of this versatile chiral building block even further.[17]

References

- Kim, B. H., & Lee, J. Y. (2004). Diastereoselective alkylation reactions employing a new camphor-based 2-phenylimino-2-oxazolidine chiral auxiliary. Tetrahedron Letters, 45(44), 8279-8282.

-

Uang, B. J., et al. (1999). Novel Camphor-Derived Chiral Auxiliaries: Significant Solvent and Additive Effects on Asymmetric Reduction of Chiral α-Keto Esters. The Journal of Organic Chemistry, 64(19), 7051-7056. [Link]

-

Singh, V. K., et al. (2014). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. Tetrahedron: Asymmetry, 25(15), 1061-1090. [Link]

-

Kim, S., & Kim, D. H. (2000). Diastereoselective Baylis−Hillman Reactions: The Design and Synthesis of a Novel Camphor-Based Chiral Auxiliary. Organic Letters, 2(4), 443-446. [Link]

-

Lui, N. M., & Collum, D. B. (2023). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 145(34), 18835-18844. [Link]

-

Arote, N. D., & Chaskar, A. C. (2021). A Study on Camphor Derivatives and Its Applications: A Review. Chemistry & Biodiversity, 18(6), e2100083. [Link]

-

Alcaide, B., et al. (2001). Highly Diastereoselective Aldol Reactions with Camphor-Based Acetate Enolate Equivalents. The Journal of Organic Chemistry, 66(19), 6454-6459. [Link]

-

Mciteka, L. P., et al. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ARKIVOC, 2016(5), 151-163. [Link]

-

Reddy, G. S., & Rao, K. R. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]

-

Bartleby. (2021). Structure Of Camphor. bartleby.com. [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

-

Ley, S. V., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(22), 5035-5040. [Link]

-

Arote, N. D., & Chaskar, A. C. (2021). A Study on Camphor Derivatives and Its Applications: A Mini-Review. ResearchGate. [Link]

-

Požgan, F. (2016). CAMPHOR-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLICATIONS. Acta Chimica Slovenica, 63(1), 62-81. [Link]

-

Oppolzer, W. (1990). Camphor as a natural source of chirality in asymmetric synthesis. Pure and Applied Chemistry, 62(7), 1241-1250. [Link]

-

Oreate AI. (2026). Research on the Chemical Properties and Applications of Camphor. Oreate AI Blog. [Link]

-

Money, T. (1985). Camphor: a chiral starting material in natural product synthesis. Natural Product Reports, 2(3), 253-289. [Link]

-

de Souza, M. V. N., et al. (2014). Synthesis and Biological Activities of Camphor Hydrazone and Imine Derivatives. Molecules, 19(6), 7274-7288. [Link]

-

Maimone, T. J., & Burns, N. Z. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research, 51(10), 2414-2426. [Link]

-

Pericàs, M. A., et al. (1998). Camphor-Derived, Chelating Auxiliaries for the Highly Diastereoselective Intermolecular Pauson-Khand Reaction. Journal of the American Chemical Society, 120(31), 7931-7940. [Link]

-

Hutchinson, J. H., Money, T., & Piper, S. E. (1986). Base-promoted ring cleavage of 9,10- and 8,10-dibromocamphor provides chiral intermediates for natural product synthesis. Canadian Journal of Chemistry, 64(5), 854-860. [Link]

-

Sennari, G., Yamagishi, H., & Sarpong, R. (2024). C-H functionalization of camphor through emerging approaches. Chemical Letters, 53(11), upae204. [Link]

Sources

- 1. Structure Of Camphor | bartleby [bartleby.com]

- 2. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Research on the Chemical Properties and Applications of Camphor - Oreate AI Blog [oreateai.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 9. Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]

- 11. Diastereoselective alkylation reactions employing a new camphor-based 2-phenylimino-2-oxazolidine chiral auxiliary [html.rhhz.net]

- 12. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Highly Diastereoselective Aldol Reactions with Camphor-Based Acetate Enolate Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. ursa.cat [ursa.cat]

- 17. C-H functionalization of camphor through emerging approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data interpretation for Isopropyl(1R)-(+)-10-Camphorsulfonate

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Isopropyl (1R)-(+)-10-Camphorsulfonate

Introduction

Isopropyl (1R)-(+)-10-Camphorsulfonate is a chiral organic molecule of significant interest in pharmaceutical development and asymmetric synthesis. As an ester derived from the naturally occurring (1R)-(+)-10-Camphorsulfonic acid, it often appears as a chiral resolving agent, a synthetic intermediate, or a potential genotoxic impurity in active pharmaceutical ingredients (APIs).[1][2] Its precise structural confirmation and purity assessment are therefore critical, mandating a multi-faceted analytical approach.

This technical guide provides a comprehensive framework for the interpretation of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—for Isopropyl (1R)-(+)-10-Camphorsulfonate. The narrative is structured to provide not only the data but also the underlying scientific rationale for the experimental choices and spectral assignments, reflecting field-proven methodologies for researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemistry

A thorough interpretation of spectroscopic data begins with a clear understanding of the molecule's structure, including atom numbering and stereochemistry. The rigid bicyclic system of the camphor moiety, combined with the chirality of the (1R, 4S) centers, introduces distinct stereochemical relationships that are pivotal for spectral assignments, particularly in NMR.

Caption: Molecular structure of Isopropyl (1R)-(+)-10-Camphorsulfonate with atom numbering.

Analytical Workflow: A Unified Approach

Caption: Integrated workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

Accuracy in spectroscopic analysis is predicated on meticulous sample preparation.[3] The choice of method is dictated by the physical state of the sample and the requirements of the analytical technique.[4]

NMR Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for this non-polar to moderately polar compound. It provides good solubility and its residual solvent peak is well-defined and typically does not interfere with key analyte signals.

-

Procedure:

-

Accurately weigh approximately 5-10 mg of Isopropyl (1R)-(+)-10-Camphorsulfonate.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the tube and gently agitate until the sample is fully dissolved. The solution should be clear and free of particulate matter.

-

FT-IR Sample Preparation (Solid Sample)

For a solid sample, the KBr pellet method is a standard choice to minimize scattering effects and obtain a high-quality spectrum.[5]

-

Grinding: Thoroughly grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The mixture should have a fine, consistent, powder-like texture.

-

Pellet Pressing: Transfer the mixture to a pellet press. Apply pressure according to the manufacturer's instructions (typically several tons) to form a thin, transparent, or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder for analysis.

Mass Spectrometry Sample Preparation (LC-MS)

-

Stock Solution: Prepare a stock solution by dissolving ~1 mg of the sample in 1 mL of a suitable solvent like methanol or acetonitrile.

-

Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., a mixture of methanol and water) to achieve a final concentration in the low ppm or ppb range (e.g., 1-10 µg/mL), depending on the instrument's sensitivity.

-

Filtration: Filter the final solution through a 0.22 or 0.45 µm syringe filter to remove any particulates that could damage the LC system.[8]

Spectroscopic Data Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton, their connectivity through spin-spin coupling, and their relative abundance via integration. For a chiral molecule like Isopropyl (1R)-(+)-10-Camphorsulfonate, the key feature is the appearance of diastereotopic protons, which become magnetically non-equivalent due to the presence of a chiral center.[9][10]

Key Signal Assignments:

| Protons (Atom No.) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |

| H-12, H-13 | ~1.4 | Doublet | ~6.2 | 6H | Two equivalent methyl groups of the isopropyl moiety, split by the single methine proton (H-11). |

| H-3, H-5, H-6 | ~1.5 - 2.8 | Multiplets | - | 6H | Protons of the camphor bicyclic system, exhibiting complex coupling patterns. |

| H-8, H-9 | ~0.9, ~1.1 | Singlets | - | 3H each | Diastereotopic methyl groups at C-7 of the camphor skeleton. They are non-equivalent and appear as two distinct singlets. |

| H-10a, H-10b | ~3.1, ~3.6 | Doublets (AB quartet) | ~15 | 1H each | Diastereotopic protons on C-10.[9] They are adjacent to the chiral C-1 center, making them magnetically non-equivalent. They split each other, resulting in a characteristic AB quartet. |

| H-11 | ~4.8 | Septet | ~6.2 | 1H | Methine proton of the isopropyl group, split into a septet by the six neighboring methyl protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. In a decoupled spectrum, each unique carbon atom typically appears as a singlet.[11] Given the lack of symmetry in the molecule, 13 distinct signals are expected.

Key Signal Assignments:

| Carbon (Atom No.) | Predicted δ (ppm) | Assignment Rationale |

| C-8, C-9 | ~19, ~20 | The two methyl carbons on the camphor skeleton at C-7. |

| C-12, C-13 | ~23 | The two equivalent methyl carbons of the isopropyl group. |

| C-3, C-5, C-6 | ~25 - 45 | Aliphatic carbons within the camphor ring system. |

| C-4 | ~43 | Bridgehead carbon of the camphor skeleton. |

| C-10 | ~49 | Methylene carbon adjacent to the sulfonate group. |

| C-7 | ~47 | Quaternary carbon of the camphor skeleton bearing two methyl groups. |

| C-1 | ~58 | Quaternary bridgehead carbon adjacent to the C-10 methylene group. |

| C-11 | ~75 | Methine carbon of the isopropyl group, shifted downfield by the adjacent oxygen atom. |

| C-2 | ~215 | Carbonyl carbon of the camphor skeleton, highly deshielded and appearing far downfield. |

FT-IR Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[12]

Key Absorption Bands:

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2960-2870 | Strong | C-H | Aliphatic sp³ C-H Stretch |

| ~1745 | Strong | C=O | Carbonyl Stretch (from the camphor ketone)[13] |

| ~1350 | Strong | S=O | Asymmetric Stretch (Sulfonate Ester)[14] |

| ~1175 | Strong | S=O | Symmetric Stretch (Sulfonate Ester)[14] |

| ~1000-950 | Strong | S-O-C | S-O Stretch (Sulfonate Ester)[14] |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and structural fragments of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed.

Key Ions and Fragmentation:

| m/z (Mass/Charge) | Ion | Rationale |

| 275.13 | [M+H]⁺ | Protonated molecular ion of C₁₃H₂₂O₄S (Exact Mass: 274.12). |

| 233.08 | [M - C₃H₅O]⁺ | Loss of the isopropoxy radical. |

| 151.09 | [C₁₀H₁₅O]⁺ | Fragmentation of the camphor portion after loss of the sulfonate group. |

| 43.05 | [C₃H₇]⁺ | Isopropyl cation, a characteristic fragment from the ester group.[15] |

Conclusion: A Unified Structural Portrait

The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an unambiguous confirmation of the structure of Isopropyl (1R)-(+)-10-Camphorsulfonate. The ¹H NMR confirms the proton count and connectivity, with the diastereotopic methylene protons and distinct isopropyl signals serving as definitive markers. The ¹³C NMR corroborates the carbon skeleton with 13 unique signals, including the characteristic downfield ketone. FT-IR spectroscopy validates the presence of key functional groups—the camphor ketone and the sulfonate ester. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. This integrated analytical approach ensures the highest level of confidence in the identity and structural integrity of this important chiral compound.

References

-

Bondi, S. P., et al. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. The Fordham Undergraduate Research Journal, 1(1), Article 10. Available at: [Link]

-

Nóbrega, J. A., et al. (2002). Sample preparation for atomic spectroscopy: evolution and future trends. Journal of the Brazilian Chemical Society, 13, 283-294. Available at: [Link]

-

Chemistry Analytical Lab, FT-IR Spectroscopy. Sample preparation for FT-IR. Available at: [Link]

-

Metkon Instruments Inc. (2025). Spectroscopic Sample Preparation: Techniques for Accurate Results. Available at: [Link]

-

Buckingham, A. D., & Parlett, C. (2004). Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters, 383(3-4), 333-336. Available at: [Link]

-

Smith, S. Short Summary of 1H-NMR Interpretation. Available at: [Link]

-

ResearchGate. (2020). How does chiral and achiral medium affect proton NMR spectrum?. Available at: [Link]

-

Latosinska, J. N., & Bober, L. (2018). Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis. In: Methods in Molecular Biology, vol 1841. Humana Press, New York, NY. Available at: [Link]

-

Li, Q., et al. (2022). Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid. Acta Crystallographica Section C: Structural Chemistry, 78(10), 531-541. Available at: [Link]

- Google Patents. (2021). CN112461982A - Detection method of L-camphorsulfonic acid methyl ester and L....

-

Wenzel, T. J. (2024). NMR Discrimination of Chiral Organic Compounds. In: Chiral Analysis. Elsevier. Available at: [Link]

-

ResearchGate. Structures of camphorsulfonic acid [(a) 1a and (b) 1b] and the atom numbering. Available at: [Link]

-

Organomation. (2023). Sample Preparation: A Comprehensive Guide. Available at: [Link]

-

Schmuck, C., & Juber, M. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2163. Available at: [Link]

-

ResearchGate. FT-IR spectra of the pure l-menthol, (1S)-(+)-camphor-10-sulfonic acid.... Available at: [Link]

-

Chemistry LibreTexts. Sulfonates infrared spectra. Available at: [Link]

-